molecular formula C13H9NO5 B10784014 Phenanthridinone deriv. 5a

Phenanthridinone deriv. 5a

Cat. No. B10784014
M. Wt: 259.21 g/mol
InChI Key: DGBGQRANCYITIY-UHFFFAOYSA-N
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Description

ICX5609073 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICX5609073 typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form ICX5609073. Common reagents used in these reactions include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ICX5609073 may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process typically includes the use of crystallization autoclaves and supercritical fluid crystallization equipment systems . These methods help in obtaining ICX5609073 with decreased particle size and increased bioavailability.

Chemical Reactions Analysis

Types of Reactions

ICX5609073 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving ICX5609073 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of ICX5609073 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

ICX5609073 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of ICX5609073 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ICX5609073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    ICX5609072: A closely related compound with similar chemical properties but different biological activities.

    ICX5609074: Another related compound that may have different applications in chemistry and industry.

The uniqueness of ICX5609073 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.

properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

2,3,8,9-tetrahydroxy-5H-phenanthridin-6-one

InChI

InChI=1S/C13H9NO5/c15-9-1-5-6-2-10(16)12(18)4-8(6)14-13(19)7(5)3-11(9)17/h1-4,15-18H,(H,14,19)

InChI Key

DGBGQRANCYITIY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3NC(=O)C2=CC(=C1O)O)O)O

Origin of Product

United States

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